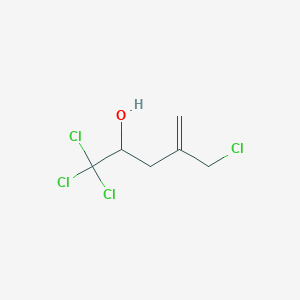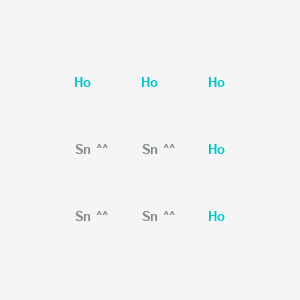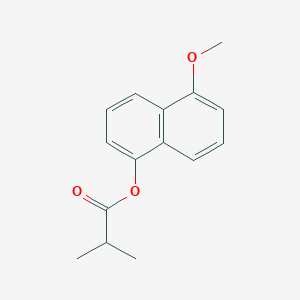![molecular formula C10H10Cl2N2O B14355886 [2-(3,4-Dichlorophenyl)cyclopropyl]urea CAS No. 90793-41-2](/img/structure/B14355886.png)
[2-(3,4-Dichlorophenyl)cyclopropyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,4-Dichlorophenyl)cyclopropyl]urea is a chemical compound with the molecular formula C₁₀H₁₀Cl₂N₂O and a molecular weight of 245.105 g/mol It is characterized by the presence of a cyclopropyl group attached to a urea moiety, with two chlorine atoms substituted on the phenyl ring
Métodos De Preparación
The synthesis of [2-(3,4-Dichlorophenyl)cyclopropyl]urea typically involves the reaction of 3,4-dichlorophenylcyclopropylamine with an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
[2-(3,4-Dichlorophenyl)cyclopropyl]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the urea moiety.
Aplicaciones Científicas De Investigación
[2-(3,4-Dichlorophenyl)cyclopropyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of [2-(3,4-Dichlorophenyl)cyclopropyl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include the inhibition of electron transport chains or the disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to [2-(3,4-Dichlorophenyl)cyclopropyl]urea include:
[3,4-Dichlorophenyl]urea: Lacks the cyclopropyl group but shares the dichlorophenyl moiety.
[2-(3,4-Dichlorophenyl)cyclopropyl]amine: Similar structure but with an amine group instead of a urea moiety.
[2-(3,4-Dichlorophenyl)cyclopropyl]carbamate: Contains a carbamate group instead of a urea group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Propiedades
Número CAS |
90793-41-2 |
|---|---|
Fórmula molecular |
C10H10Cl2N2O |
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
[2-(3,4-dichlorophenyl)cyclopropyl]urea |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-2-1-5(3-8(7)12)6-4-9(6)14-10(13)15/h1-3,6,9H,4H2,(H3,13,14,15) |
Clave InChI |
GWQPVCXJLXMPJH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1NC(=O)N)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


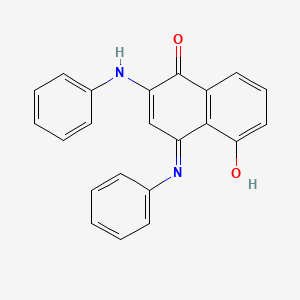


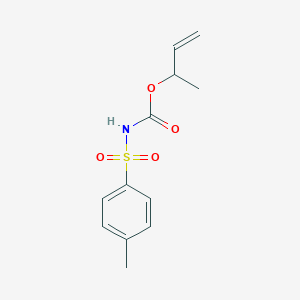
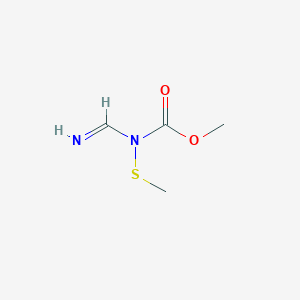
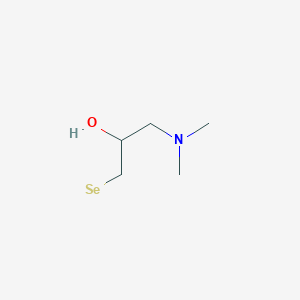
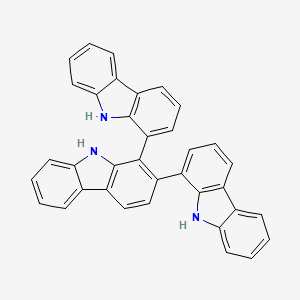
![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
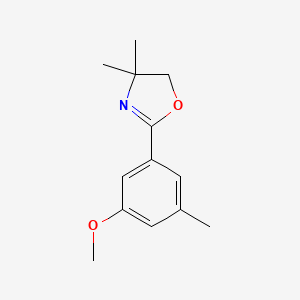
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
